molecular formula C26H24N4O3 B2647485 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 384799-68-2

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2647485
CAS No.: 384799-68-2
M. Wt: 440.503
InChI Key: WPGVTLHKHDVJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a nitro group, a phenyl group, and a benzylpiperazine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Benzylpiperazine: The final step involves the nucleophilic substitution reaction where the benzylpiperazine moiety is introduced. This can be done by reacting the nitroquinoline intermediate with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions

Major Products Formed

    Reduction: 4-(4-benzylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Quinoline derivatives with different functional groups

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylpiperazine moiety may interact with neurotransmitter receptors, influencing their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-benzylpiperazin-1-yl)-1-phenylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activity.

    3-nitro-1-phenylquinolin-2(1H)-one: Lacks the benzylpiperazine moiety, affecting its interaction with biological targets.

    4-(4-benzylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one:

Uniqueness

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the presence of both the nitro group and the benzylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-26-25(30(32)33)24(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29(26)21-11-5-2-6-12-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVTLHKHDVJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.